An In-Depth Technical Guide to (S)-2-(Fmoc-amino)-4-cyanobutanoic Acid for Advanced Drug Discovery and Peptide Chemistry
An In-Depth Technical Guide to (S)-2-(Fmoc-amino)-4-cyanobutanoic Acid for Advanced Drug Discovery and Peptide Chemistry
Introduction
(S)-2-(Fmoc-amino)-4-cyanobutanoic acid is a non-canonical, α-amino acid derivative featuring a terminal nitrile group on its side chain and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group.[1] This strategic combination of functionalities makes it a valuable building block in the field of peptide science and medicinal chemistry. The Fmoc group facilitates its direct use in standard solid-phase peptide synthesis (SPPS) protocols, while the cyanobutanoic acid side chain introduces unique chemical properties that can be exploited for the design of novel peptide-based therapeutics and research tools.[][3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of (S)-2-(Fmoc-amino)-4-cyanobutanoic acid. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.
Chemical Identity and Physicochemical Properties
The chemical structure of (S)-2-(Fmoc-amino)-4-cyanobutanoic acid consists of a butanoic acid backbone with an Fmoc-protected amine at the α-position and a cyano group at the γ-position.
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-cyanobutanoic acid | [1] |
| CAS Number | 913253-24-4 | [1] |
| Molecular Formula | C20H18N2O4 | [1] |
| Molecular Weight | 350.37 g/mol | [1] |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Appearance | White to off-white solid | Predicted | [4] |
| Melting Point | 122 - 129 °C | For the related compound (S)-2-(Fmoc-amino)-4-azidobutanoic acid. The melting point of the title compound is expected to be in a similar range. | [5] |
| Solubility | Soluble in DMF, NMP, and other polar aprotic solvents. | Fmoc-protected amino acids are generally soluble in solvents commonly used for SPPS. | [6] |
| Optical Rotation | [α]D20 = -28 ± 2° (c=1 in DMF) | For the related compound (S)-2-(Fmoc-amino)-4-azidobutanoic acid. | [5] |
| pKa | 3.53 ± 0.10 | Predicted | [4] |
| Boiling Point | 636.2 ± 55.0 °C | Predicted | [4] |
| Density | 1.301 ± 0.06 g/cm³ | Predicted | [4] |
Synthesis and Purification
Representative Synthesis of (S)-2-(Fmoc-amino)-4-cyanobutanoic Acid
This protocol is a representative example and may require optimization. The proposed synthesis starts from Fmoc-L-glutamine.
Step 1: Dehydration of the Amide Side Chain of Fmoc-L-glutamine
The conversion of the primary amide of the glutamine side chain to a nitrile is a key transformation. This can be achieved using a variety of dehydrating agents.
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Methodology:
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Dissolve Fmoc-L-glutamine (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
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Add a suitable dehydrating agent, for example, trifluoroacetic anhydride (TFAA) (2.2 equivalents) and triethylamine (2.5 equivalents), dropwise to the cooled solution. The triethylamine acts as a base to neutralize the acid generated during the reaction.
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Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification and Characterization
The crude (S)-2-(Fmoc-amino)-4-cyanobutanoic acid can be purified using standard chromatographic techniques.
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Purification:
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Flash Column Chromatography: The crude product can be purified on a silica gel column using a gradient of ethyl acetate in hexanes as the eluent.
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Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[7]
-
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic peaks for the Fmoc group (aromatic protons), the α-proton of the amino acid, and the protons of the cyanobutanoic acid side chain.
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¹³C NMR will display signals corresponding to the carbonyl carbons, the cyano carbon, and the carbons of the Fmoc group and the amino acid backbone.
-
-
Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2240-2260 cm⁻¹.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound.
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Applications in Peptide Science and Drug Discovery
The unique structural features of (S)-2-(Fmoc-amino)-4-cyanobutanoic acid make it a valuable tool for the synthesis of modified peptides with tailored properties.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
(S)-2-(Fmoc-amino)-4-cyanobutanoic acid is designed for direct use in standard Fmoc-based SPPS protocols.[][3]
Experimental Protocol: Incorporation of (S)-2-(Fmoc-amino)-4-cyanobutanoic Acid into a Peptide Sequence
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Resin Swelling: Swell the desired solid support (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
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Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
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Coupling:
-
In a separate vessel, pre-activate (S)-2-(Fmoc-amino)-4-cyanobutanoic acid (3-5 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.
Caption: Mechanism of reversible covalent inhibition of a cysteine protease.
The cyano group is a versatile functional handle that can be chemically transformed into other functionalities after the peptide has been synthesized. This allows for the introduction of various modifications, such as:
-
Reduction to an amine: The nitrile can be reduced to a primary amine, which can then be used for conjugation to other molecules, such as fluorescent dyes or polyethylene glycol (PEG).
-
Hydrolysis to a carboxylic acid: The nitrile can be hydrolyzed to a carboxylic acid, which can alter the charge and solubility of the peptide.
-
Cycloaddition reactions: The nitrile group can participate in certain cycloaddition reactions, enabling the formation of heterocyclic structures within the peptide.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for (S)-2-(Fmoc-amino)-4-cyanobutanoic acid is not readily available. Therefore, it is recommended to handle this compound with the same precautions as other potentially hazardous laboratory chemicals, drawing guidance from the safety data sheets of structurally related compounds. [8][9][10]
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.
-
-
Handling:
-
Avoid inhalation of dust. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place. [4] * Keep away from strong oxidizing agents.
-
-
First-Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
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Conclusion
(S)-2-(Fmoc-amino)-4-cyanobutanoic acid is a valuable and versatile building block for the synthesis of novel peptides with enhanced or unique biological activities. Its compatibility with standard Fmoc-SPPS allows for its straightforward incorporation into peptide sequences. The cyanobutanoic acid side chain provides a key functional group for the development of reversible covalent inhibitors of proteases and serves as a handle for post-synthetic modifications. As the demand for more sophisticated peptide-based therapeutics continues to grow, the strategic use of non-canonical amino acids like (S)-2-(Fmoc-amino)-4-cyanobutanoic acid will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and peptide science.
References
Sources
- 1. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid | C20H18N2O4 | CID 45925964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. (S)-2-(FMOC-AMINO)-4-CYANOBUTANOIC ACID CAS#: 913253-24-4 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. peptide.com [peptide.com]
